molecular formula C20H25N7OS B2949525 4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2379986-51-1

4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2949525
CAS No.: 2379986-51-1
M. Wt: 411.53
InChI Key: SXYTWPLYRWHKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a novel chemical compound of significant interest in medicinal chemistry research. This complex molecule is built from a pyrimidine core, a privileged scaffold in drug discovery, which is functionalized with both a 3,5-dimethyl-1H-pyrazol-1-yl moiety and a 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl)methoxy group. The presence of these specific heterocyclic systems suggests potential for diverse biological activity. The 1,3,4-thiadiazole component is a well-studied pharmacophore known to exhibit a wide range of biological properties, including anticonvulsant, antimicrobial, and anticancer activities . Its incorporation into larger molecular architectures is often pursued to modulate electronic properties, lipophilicity, and in vivo stability, which can enhance interaction with biological targets . Furthermore, the 3,5-dimethylpyrazole subunit is a common feature in various bioactive molecules and pharmaceutical ingredients, such as in the kinase inhibitor Ruxolitinib, indicating its utility in designing targeted therapies . The specific spatial arrangement conferred by the piperidine linker may be crucial for optimal receptor binding. This combination of structural features makes this compound a compelling candidate for investigation in various biochemical and pharmacological assays. Researchers can explore its potential as a key intermediate in organic synthesis or as a lead compound for developing new therapeutic agents. Its primary research value lies in its use as a reference standard, a building block for more complex molecules, or a tool compound for probing biological mechanisms. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-cyclopropyl-5-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7OS/c1-13-9-14(2)27(24-13)17-10-18(22-12-21-17)28-11-15-5-7-26(8-6-15)20-23-19(25-29-20)16-3-4-16/h9-10,12,15-16H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYTWPLYRWHKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC(=NS4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the 1,2,4-thiadiazole ring, the piperidine ring, and the pyrazole ring, followed by their subsequent coupling to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best contextualized by comparing it to analogs in patents and synthetic studies. Key structural variations and their implications are summarized below:

Thiadiazole vs. Oxadiazole Derivatives

The European Patent EP 1 808 168 B1 describes pyrazolo[3,4-d]pyrimidines with 3-isopropyl-[1,2,4]oxadiazol-5-yl substituents (e.g., 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine). Replacing the oxadiazole’s oxygen with sulfur (as in the target compound’s thiadiazole) introduces differences in:

  • Metabolic stability : Sulfur-containing heterocycles are often less prone to oxidative metabolism than oxygen analogs, which could extend half-life .

Thiadiazole Positional Isomerism

highlights 4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine , where the cyclopropyl group resides on a 1,3,4-thiadiazole (vs. 1,2,4-thiadiazole in the target compound). This positional shift alters:

  • Ring geometry : 1,2,4-Thiadiazoles exhibit distinct bond angles compared to 1,3,4-thiadiazoles, affecting ligand-receptor complementarity.
  • Electronic effects : The 3-cyclopropyl substitution on the 1,2,4-thiadiazole may create a steric shield, protecting the ring from enzymatic degradation .

Pyrimidine Substituent Diversity

The target compound’s 6-(3,5-dimethyl-1H-pyrazol-1-yl) group contrasts with substituents in other analogs:

  • : 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine uses a phenyl-pyrazolo-pyrimidine system, favoring aromatic stacking but increasing molecular weight.
  • : Sulfonamide and benzonitrile substituents (e.g., 3-fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzonitrile) introduce hydrogen-bonding or dipole interactions absent in the dimethylpyrazole group .

Piperidine Substituent Modifications

The piperidine linker’s substitution pattern significantly influences bioavailability:

  • Cyclopropyl vs.
  • Methoxy vs. Cyclohexyloxy : The methoxy linker in the target compound may enhance solubility relative to cyclohexyloxy derivatives in , which prioritize lipophilicity .

Comparative Data Table

Feature Target Compound Analog from EP 1 808 168 B1 Analog from
Core Structure Pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrimidine
Heterocycle 1,2,4-Thiadiazol-5-yl (S-containing) [1,2,4]Oxadiazol-5-yl (O-containing) 1,3,4-Thiadiazol-2-yl (S-containing)
Substituent on Heterocycle 3-Cyclopropyl 3-Isopropyl 5-Cyclopropyl
Pyrimidine Substituent 6-(3,5-Dimethyl-1H-pyrazol-1-yl) 1-(2-Fluoro-4-methanesulfonyl-phenyl) 5,6-Dimethyl
Linker Piperidin-4-ylmethoxy Piperidin-4-yloxy or Cyclohexyloxy Piperidin-4-ylmethoxy

Research Implications

  • Bioactivity : The dimethylpyrazole group may confer selectivity for kinases or inflammatory targets, whereas sulfonamide/benzonitrile analogs () likely target enzymes with polar active sites.
  • Druglikeness : The cyclopropyl-thiadiazole and methoxy linker balance lipophilicity and solubility, suggesting favorable pharmacokinetics compared to bulkier analogs .

Biological Activity

The compound 4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula: C18H21N5O3S
  • Molecular Weight: 387.5 g/mol

Structural Features

The compound features a pyrimidine core substituted with a methoxy group and a pyrazole moiety, alongside a piperidine ring linked to a thiadiazole. These structural components are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in disease processes. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine, including those similar to the compound , exhibit significant antibacterial properties. For example, compounds with similar structures have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. A study highlighted that certain derivatives displayed strong AChE inhibitory activity, with IC50 values significantly lower than those of reference standards .

Antitumor Potential

Recent investigations into piperidine-based compounds suggest potential antitumor activity. For instance, ultrasonic-assisted synthesis methods have yielded various heterocycles that demonstrated promising antitumor effects in vitro .

Case Studies and Research Findings

  • Antibacterial Studies : A study reported the synthesis and evaluation of piperidine derivatives, revealing that some exhibited strong antibacterial effects against resistant strains .
  • AChE Inhibition : Compounds structurally related to the target compound showed potent AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM, indicating their potential in treating conditions like Alzheimer's disease .
  • Antitumor Activity : In vitro studies indicated that certain synthesized derivatives could inhibit tumor cell proliferation effectively .

Data Table: Biological Activities of Related Compounds

Compound Activity Type IC50 Value (µM) Reference
Compound AAChE Inhibition0.63
Compound BUrease Inhibition2.14
Compound CAntibacterialModerate
Compound DAntitumorSignificant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.